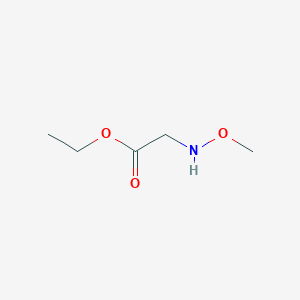

Ethyl 2-methoxyaminoacetate

Description

Overview of Alpha-Amino Esters in Contemporary Chemical Research

Alpha-amino esters are a crucial class of organic compounds that serve as fundamental building blocks in a wide array of chemical syntheses. They are derivatives of alpha-amino acids, which are the essential components of proteins. The presence of both an amino group and an ester group on the same carbon atom (the alpha-carbon) provides a versatile platform for constructing more complex molecules.

In contemporary chemical research, alpha-amino esters are indispensable precursors for the synthesis of a variety of organic molecules, including:

Peptides and Peptidomimetics: They are used in the synthesis of peptides, which are short chains of amino acids, and peptidomimetics, which are molecules that mimic the structure and function of peptides. These are significant in drug discovery and development.

Unnatural Amino Acids: Researchers utilize alpha-amino esters to create non-proteinogenic, or unnatural, alpha-amino acids. These modified amino acids can be incorporated into peptides and other molecules to enhance their stability, activity, or to study biological processes. chemistryviews.org

Heterocyclic Compounds: They are key starting materials for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.

Chiral Catalysts: Metal complexes of alpha-amino acid esters are increasingly used as catalysts in asymmetric synthesis, a field focused on creating chiral molecules in an environmentally friendly manner. rsc.org

The reactivity of alpha-amino esters is enhanced by the adjacent ester group, making them suitable for a variety of chemical transformations. acs.org These reactions include additions of organometallic reagents, cycloadditions, and hydrogenations, among others. acs.org Modern synthetic methods are continually being developed to functionalize alpha-amino esters with high efficiency and stereoselectivity. For instance, recent advancements have enabled the direct alpha-allylation of N-unprotected amino esters using a synergistic catalyst system, providing a streamlined route to enantioenriched alpha,alpha-disubstituted alpha-amino acids. chemistryviews.org Furthermore, organocatalytic methods are being explored for the asymmetric synthesis of alpha-amino esters, offering a metal-free alternative to traditional approaches. rsc.org

Significance of Methoxyamino Functionality in Molecular Design and Synthesis

The methoxyamino group (-NH-O-CH₃) is a significant functional group in molecular design and synthesis, imparting unique electronic and structural properties to a molecule. Its incorporation can profoundly influence a compound's biological activity and physicochemical characteristics.

One of the key roles of the methoxyamino group is as a bioisostere, which means it can replace another functional group in a molecule without drastically altering its chemical structure, but potentially improving its biological properties. For example, it has been used as a stable bioisostere for an ester group in the design of muscarinic agonists. acs.org This substitution can lead to improved metabolic stability and pharmacokinetic profiles.

The methoxyamino moiety is also a critical component in a number of biologically active compounds, including:

Fungicides: Strobilurin analogues, a major class of agricultural fungicides, often contain a methoxyimino group, which is structurally related to the methoxyamino group. acs.orgnih.gov The presence of this group is crucial for their fungicidal activity.

Anticancer Agents: Methoxyamine itself is being investigated as a chemosensitizing agent in cancer therapy. pmarketresearch.com It works by inhibiting the base excision repair (BER) pathway in DNA, which can enhance the effectiveness of certain cancer drugs. drugbank.com

Insecticides: Recent research has shown that sulfonamide structures containing a methoxyamine group exhibit significant insecticidal activity. researchgate.net

The electronic nature of the methoxyamino group, with its nitrogen and oxygen heteroatoms, allows it to participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. These interactions are critical for the binding of a drug molecule to its biological target. The methoxy (B1213986) group can also influence the conformation of a molecule, which can be a key determinant of its biological activity. youtube.com

Current Challenges and Emerging Research Avenues for Methoxyamino Compounds

Despite the valuable properties of methoxyamino compounds, their synthesis and application present several challenges. A primary hurdle is the potential instability of the N-O bond under certain reaction conditions. troutman.com The synthesis of molecules containing this functionality often requires carefully controlled reaction conditions and specialized reagents.

For instance, the synthesis of chiral N-phosphinyl α-imino esters, which can be reduced to α-amino esters, highlights some of the synthetic complexities. beilstein-journals.org While these methods can produce the desired products in high yields and with excellent stereoselectivity, they may require multi-step procedures and the use of sensitive reagents. beilstein-journals.org

Emerging research is focused on overcoming these synthetic challenges and expanding the applications of methoxyamino compounds. Key areas of investigation include:

Development of Novel Synthetic Methods: There is a continuous effort to develop more efficient and robust methods for the synthesis of methoxyamino-containing molecules. This includes the exploration of new catalysts and reaction pathways that are more tolerant of the methoxyamino group.

Medicinal Chemistry: In drug discovery, the methoxyamino group continues to be explored as a tool to modulate the properties of lead compounds. derpharmachemica.com Its ability to act as a bioisostere and to influence a molecule's pharmacokinetic profile makes it an attractive functionality for optimization. acs.org

Agrochemicals: Inspired by the success of strobilurin fungicides, researchers are designing and synthesizing new agrochemicals that incorporate the methoxyamino or related methoxyimino groups. acs.orgnih.gov The goal is to develop new pesticides with improved efficacy and environmental profiles.

Materials Science: The unique electronic properties of the methoxyamino group are also being explored in the context of materials science. For example, methoxyamine hydrochloride is used as a stabilizing agent in the production of polymers and in the synthesis of novel heterocyclic compounds for advanced materials. pmarketresearch.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(methoxyamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-3-9-5(7)4-6-8-2/h6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKCUGUUSSTDCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78191-07-8 | |

| Record name | ethyl 2-(methoxyamino)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Development for Ethyl 2 Methoxyaminoacetate

Novel Synthetic Routes to Ethyl 2-Methoxyaminoacetate

The synthesis of this compound primarily involves the reaction between a glyoxylate (B1226380) derivative and methoxyamine. The development of novel routes focuses on improving selectivity, yield, and the accessibility of key precursors.

The primary route to this compound involves the condensation reaction between an ethyl glyoxylate precursor and methoxyamine. The control of selectivity is critical in this process.

Chemoselectivity: The reaction relies on the nucleophilic attack of the nitrogen atom of methoxyamine on the carbonyl carbon of ethyl glyoxylate. To ensure high chemoselectivity, side reactions, such as self-polymerization of the glyoxylate or further reactions of the product, must be minimized. This is typically achieved by controlling reaction parameters like temperature, concentration, and the rate of addition of reagents.

Regioselectivity: In the context of this specific synthesis, regioselectivity is inherently controlled as methoxyamine attacks the electrophilic aldehyde carbon of ethyl glyoxylate. However, when using more complex starting materials with multiple electrophilic sites, the choice of reaction conditions and catalysts becomes crucial to direct the methoxyamine to the desired position.

Stereoselectivity: As the product, this compound, is achiral, stereoselectivity is not a factor in its direct synthesis. However, for the synthesis of chiral derivatives, stereoselective methods would be paramount.

A common synthetic approach involves the reaction of ethyl glyoxylate with methoxyamine hydrochloride. The hydrochloride is often neutralized in situ or prior to the reaction to free the nucleophilic methoxyamine.

Table 1: Illustrative Synthetic Protocol for this compound

| Parameter | Value/Condition | Purpose |

| Reactant 1 | Ethyl glyoxylate | Provides the ethyl acetate (B1210297) backbone. |

| Reactant 2 | Methoxyamine hydrochloride | Source of the methoxyamino moiety. |

| Base | Potassium hydroxide | Neutralizes methoxyamine hydrochloride. tandfonline.com |

| Solvent | Chloroform/Water | Biphasic system for reaction and workup. tandfonline.com |

| Temperature | Room Temperature | Mild conditions to prevent side reactions. |

| Outcome | Formation of the oxime ether bond. | Yields this compound. |

A standard laboratory preparation involves the reaction of methoxyamine hydrochloride with a base, such as potassium hydroxide, in a suitable solvent system to generate free methoxyamine for immediate use in the subsequent reaction. tandfonline.com This in-situ generation avoids the need to handle the potentially unstable free base. The synthesis of various methoxyamine derivatives for use as precursors in different chemical reactions has been an area of active research. mdpi.comresearchgate.netx-mol.com For instance, fluorescent dansyl derivatives of methoxyamine have been synthesized to act as free radical precursors. mdpi.comresearchgate.netx-mol.com

Advanced Reaction Technologies in the Synthesis of this compound

To enhance the efficiency, safety, and scalability of this compound synthesis, modern technologies like continuous flow chemistry and advanced catalysis are being explored.

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of chemical intermediates. rsc.orgmt.com By performing reactions in a continuously flowing stream through a reactor, this technology allows for superior control over reaction parameters such as temperature, pressure, and mixing. mt.comnih.gov

Key benefits for the synthesis of this compound include:

Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, which mitigates the risks associated with potentially exothermic reactions or hazardous reagents. rsc.org

Improved Heat Transfer: The high surface-area-to-volume ratio of flow reactors enables rapid and efficient heat exchange, allowing for precise temperature control that can minimize byproduct formation. nih.gov

Increased Efficiency and Scalability: Once a process is optimized, production can be easily scaled up by running the system for longer periods or by "numbering up" (using multiple reactors in parallel). mdpi.com This leads to higher throughput and more consistent product quality compared to batch-to-batch variations.

While specific literature detailing a full continuous flow synthesis of this compound is not prevalent, the principles can be readily applied. A hypothetical flow setup would involve pumping streams of ethyl glyoxylate and pre-mixed methoxyamine/base solution to a T-mixer, followed by passage through a heated or cooled coil reactor to ensure complete reaction before collection.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Scale | Limited by vessel size | Scalable by time or parallelization rsc.org |

| Safety | Higher risk with large volumes | Inherently safer with small volumes mt.com |

| Heat Transfer | Often inefficient | Highly efficient nih.gov |

| Process Control | Less precise | Precise control of parameters mt.com |

| Reproducibility | Subject to batch-to-batch variation | High consistency and reproducibility |

Catalysis is a cornerstone of modern organic synthesis, offering pathways to increase reaction rates, improve selectivity, and lower energy requirements. solubilityofthings.com In the synthesis of this compound, which is fundamentally an imine/oxime formation, both acid and base catalysis can play a role.

Acid Catalysis: An acid catalyst can protonate the carbonyl oxygen of ethyl glyoxylate, increasing its electrophilicity and accelerating the nucleophilic attack by methoxyamine.

Base Catalysis: A base can facilitate the deprotonation of the intermediate hemiaminal, speeding up the rate-limiting dehydration step to form the final C=N double bond.

While specific high-performance organocatalysts or transition metal catalysts for this exact transformation are not widely documented in primary literature, the principles of imine formation catalysis are well-established. For related syntheses, various catalytic systems are employed. For example, the amination of ethylene (B1197577) glycol to produce ethylenediamine (B42938) utilizes supported metal catalysts like RuCo/Al₂O₃. nih.gov Similarly, the synthesis of epichlorohydrin (B41342) from allyl chloride can be catalyzed by systems like Ti-MWW. mdpi.com These examples highlight the potential for developing a dedicated catalytic system to optimize the production of this compound.

The 12 Principles of Green Chemistry provide a framework for designing more sustainable chemical processes. acs.orgsigmaaldrich.com Applying these principles to the synthesis of this compound can significantly reduce its environmental impact. mlsu.ac.injddhs.com

Key Green Chemistry considerations include:

Atom Economy: The ideal synthesis should maximize the incorporation of all reactant atoms into the final product. solubilityofthings.com The condensation of ethyl glyoxylate and methoxyamine is inherently atom-economical, producing only water as a stoichiometric byproduct.

Safer Solvents and Auxiliaries: The choice of solvent is critical. Green chemistry encourages the use of safer, more environmentally benign solvents like water, ethanol (B145695), or bio-based solvents such as ethyl lactate, and minimizing their use wherever possible. jddhs.com

Design for Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. acs.org Developing a catalyst that allows the reaction to proceed efficiently under mild conditions is a key goal. mlsu.ac.in

Use of Renewable Feedstocks: While currently derived from petrochemical sources, future efforts could explore bio-based routes to precursors like ethyl glyoxylate.

Reduce Derivatives: The ideal synthesis avoids the use of protecting groups or temporary modifications, which require additional reagents and generate waste. acs.org A direct condensation approach aligns well with this principle.

By integrating these principles, the manufacturing process for this compound can be made more efficient, cost-effective, and environmentally sustainable.

Derivatization and Chemical Modification of this compound

This compound possesses three primary sites for chemical modification: the ester group, the methoxyamino functionality, and the alpha-carbon position. This allows for a diverse range of chemical transformations to create various derivatives.

Reactions at the Ester Group: Transesterification and Amidation

The ethyl ester group is amenable to nucleophilic acyl substitution reactions, most notably transesterification and amidation.

Transesterification

Transesterification is a common method for modifying esters, where the ethyl group of this compound can be exchanged by reacting the compound with a different alcohol in the presence of a catalyst. nih.gov This process is valuable for altering the properties of the molecule by introducing different alkyl or aryl groups. A variety of catalysts, including Lewis acids like boronic acids, can facilitate this transformation. nih.gov For instance, reacting this compound with methanol (B129727) would yield Mthis compound. The reaction is typically driven to completion by using an excess of the new alcohol or by removing the ethanol as it is formed. nih.gov

| Reactant Alcohol | Catalyst System | General Conditions | Expected Product |

|---|---|---|---|

| Methanol | Sc(OTf)3 | Reflux in alcohol | Mthis compound |

| Allyl Alcohol | Boric Acid | Heating | Allyl 2-methoxyaminoacetate |

| Benzyl (B1604629) Alcohol | Methylboronic Acid | Heating with molecular sieves | Benzyl 2-methoxyaminoacetate |

| Propanol | K2HPO4 | Mild conditions | Propyl 2-methoxyaminoacetate |

Amidation

Amidation involves the reaction of the ester with a primary or secondary amine to form a corresponding amide. This transformation typically requires more forcing conditions than transesterification but can be achieved using various catalytic methods. mdpi.com For example, direct amidation can be catalyzed by metal complexes or achieved under solvent-free mechanochemical conditions. mdpi.com The reaction of this compound with an amine like dimethylamine (B145610) would produce N,N-dimethyl-2-methoxyaminoacetamide.

| Amine | Catalyst/Reagent | General Conditions | Expected Product |

|---|---|---|---|

| Primary or Secondary Amines | Cu-Mn Spinel Oxide | THF, 80 °C, Air | N-substituted 2-methoxyaminoacetamide |

| Various Amines | Trichlorotriazine (TCT) / N-formylpyrrolidine (FPyr) | - | N-substituted 2-methoxyaminoacetamide |

| Dimethylformamide (as dimethylamine source) | Trimethylacetic anhydride (B1165640) / KOtBu | - | N,N-dimethyl-2-methoxyaminoacetamide |

| Various Amines | 5-methoxy-2-iodophenylboronic acid | Ambient temperature, molecular sieves | N-substituted 2-methoxyaminoacetamide. organic-chemistry.org |

Transformations Involving the Methoxyamino Functionality (e.g., Acylation, Alkylation, Condensation)

The -NH- group within the methoxyamino functionality is a key site for reactions such as acylation, alkylation, and condensation.

Acylation

The nitrogen atom of the methoxyamino group can be acylated using standard acylating agents like acid anhydrides or acid chlorides. A notable example involves the protection of the related benzyl (2-methoxyamino)acetate with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like sodium bicarbonate to yield the N-Boc protected product. amazonaws.com This transformation is crucial for modulating the reactivity of the nitrogen atom during multi-step syntheses.

| Acylating Agent | Base | Solvent | Expected Product with this compound |

|---|---|---|---|

| Di-tert-butyl dicarbonate ((Boc)₂O) | NaHCO₃ | THF/H₂O | Ethyl N-(tert-Butoxycarbonyl)-N-methoxyaminoacetate. amazonaws.com |

| Acetyl Chloride | Pyridine (B92270) | Dichloromethane | Ethyl N-acetyl-N-methoxyaminoacetate |

| Trifluoroacetic Anhydride | Pyridine or Triethylamine | Dichloromethane | Ethyl N-trifluoroacetyl-N-methoxyaminoacetate |

Alkylation

Alkylation of the methoxyamino nitrogen can be achieved by reaction with alkyl halides in the presence of a suitable base. This introduces a second alkyl group onto the nitrogen, forming a tertiary amine derivative.

Condensation

This compound serves as a key building block in condensation reactions, particularly for the synthesis of heterocyclic compounds. It is used in the creation of arylidene imidazolones, which are analogs of the Green Fluorescent Protein (GFP) chromophore. mdpi.comresearchgate.net In a typical synthesis, a benzaldehyde (B42025) is first reacted with a primary amine (e.g., methylamine) to form a Schiff base. This intermediate then undergoes a [2+3] cycloaddition reaction with this compound, leading to the formation of the imidazolone (B8795221) ring system. mdpi.comresearchgate.net This demonstrates the utility of the methoxyamino functionality in constructing complex molecular scaffolds.

Reactivity at the Alpha-Carbon Position

The alpha-carbon of this compound, located between the ester and the methoxyamino group, possesses acidic protons. libretexts.org The electron-withdrawing nature of the adjacent ester carbonyl group enhances the acidity of these protons, allowing for the formation of a nucleophilic enolate anion upon treatment with a strong base. libretexts.orglibretexts.org

This enolate intermediate can undergo several important carbon-carbon bond-forming reactions.

Alpha-Alkylation : The enolate can react with alkyl halides in an S_N2 reaction to introduce an alkyl substituent at the alpha-position. libretexts.org To avoid side reactions like self-condensation, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically used to ensure complete and rapid formation of the enolate before the alkyl halide is added. youtube.com

Condensation Reactions : The enolate of this compound can act as a nucleophile in condensation reactions. In a mixed Claisen-type condensation, the enolate can attack the carbonyl group of another ester molecule. libretexts.org This reaction results in the formation of a new carbon-carbon bond and ultimately yields a β-keto ester derivative after nucleophilic acyl substitution. libretexts.orgmsu.edu

| Base | Electrophile (Alkyl Halide) | General Conditions | Expected Product |

|---|---|---|---|

| Lithium diisopropylamide (LDA) | Methyl Iodide | Low temperature (e.g., -78 °C) in THF | Ethyl 2-methyl-2-methoxyaminoacetate |

| Sodium Hydride (NaH) | Benzyl Bromide | THF or DMF | Ethyl 2-benzyl-2-methoxyaminoacetate |

| Potassium tert-butoxide (KOtBu) | Allyl Bromide | THF | Ethyl 2-allyl-2-methoxyaminoacetate |

Elucidation of Reaction Mechanisms Involving Ethyl 2 Methoxyaminoacetate

Detailed Mechanistic Investigations of Novel Reactions

Currently, publicly available scientific literature lacks detailed mechanistic investigations, including transition state analysis and reaction pathway mapping, specifically for novel reactions involving Ethyl 2-methoxyaminoacetate. While research exists for structurally related α-amino acid esters, direct computational or experimental studies on the reaction mechanisms of this specific compound are not readily found.

Transition State Analysis and Reaction Pathway Mapping

Information regarding the transition state analysis and reaction pathway mapping for this compound is not available in the reviewed scientific literature. General principles of physical organic chemistry suggest that reactions involving the ester or the methoxyamino group would proceed through transition states characteristic of those functional groups. For instance, hydrolysis of the ester would likely involve a tetrahedral intermediate. However, without specific studies, any proposed transition state structures or reaction pathways would be purely speculative.

Kinetic Studies and Determination of Rate-Limiting Steps

No specific kinetic studies determining the rate-limiting steps for reactions of this compound have been reported in the accessible literature. To determine a rate-limiting step, experimental data from kinetic studies under various conditions would be necessary. Such studies would involve monitoring the concentration of reactants and products over time to establish a rate law, which in turn provides insights into the slowest step of the reaction mechanism.

Stereochemical Outcomes and Control in Reactions of this compound

There is a lack of specific research in the public domain focusing on the stereochemical outcomes and control in reactions of this compound. The carbon atom to which the methoxyamino and ester groups are attached is a potential stereocenter if substituted with a non-hydrogen group. In such cases, reactions at this center or at adjacent positions could proceed with varying degrees of stereoselectivity. However, without experimental data, it is not possible to detail the stereochemical course of any specific reaction.

Influence of Reaction Conditions on Mechanistic Pathways (e.g., Solvent Effects, Catalyst Role)

While the influence of reaction conditions is a fundamental aspect of chemical reactions, specific studies detailing these effects on the mechanistic pathways of this compound are not documented in the available literature. Generally, for related compounds, solvent polarity can influence reaction rates and equilibria by stabilizing or destabilizing reactants, transition states, and products. The choice of catalyst is also critical; for example, acid or base catalysis is typically employed for ester hydrolysis, and the specific catalyst can significantly alter the reaction pathway and rate. However, without dedicated research on this compound, a detailed discussion of these influences remains speculative.

Advanced Spectroscopic Characterization and Structural Analysis of Ethyl 2 Methoxyaminoacetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in Ethyl 2-methoxyaminoacetate, a suite of multi-dimensional NMR experiments is required. diva-portal.org While a standard one-dimensional (1D) NMR spectrum provides initial data, peak overlaps and complex coupling patterns can create ambiguity. libretexts.org Two-dimensional (2D) NMR techniques resolve these issues by correlating nuclear spins through bonds or through space, spreading the information across two frequency axes for enhanced resolution and clarity. hmdb.ca

Key 2D NMR experiments for the structural elucidation of this compound would include:

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically over two to three bonds. For this compound, COSY would definitively link the ethyl group protons (the -CH₂- and -CH₃) and establish the proton on the alpha-carbon as being coupled to the N-H proton.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It would be used to assign the specific carbon signals for the ethyl group, the alpha-carbon, and the methoxy (B1213986) group based on their known proton shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound. (Note: These are predicted values based on standard chemical shift ranges. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Predicted HMBC Correlations (¹H → ¹³C) |

| CH₃ -CH₂-O-C=O | ~1.2 | ~14 | → CH₂ -O, → C=O |

| CH₃-CH₂ -O-C=O | ~4.2 | ~61 | → CH₃ , → C=O |

| C=O | - | ~170 | - |

| CH (NH-OCH₃) | ~4.0 | ~55 | → C=O, → O-CH₃ |

| NH | Variable | - | → α-Carbon, → Methoxy Carbon |

| O-CH₃ | ~3.7 | ~60 | → α-Carbon |

The bonds within this compound, particularly the C-N, N-O, and C-C single bonds, allow for rotation, meaning the molecule can exist in various spatial arrangements or conformations. Dynamic NMR (DNMR) is a technique used to study the kinetics of these conformational changes. unibas.it By recording NMR spectra over a range of temperatures, it is possible to observe the effects of molecular motion. unibas.it

At room temperature, if the rotation around a bond is fast on the NMR timescale, an averaged signal for the involved nuclei is observed. As the temperature is lowered, the rotation slows down. If the energy barrier to rotation is high enough, the exchange can be slowed to the point where distinct signals for each conformer appear in the spectrum. unibas.it Analysis of the changes in the spectra as a function of temperature allows for the calculation of the activation energy (energy barrier) for the conformational interchange. For this compound, DNMR could be used to study the rotational barriers around the Cα-N bond and the N-O bond to determine the most stable conformer in solution.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule. thermofisher.commdpi.com Both techniques probe the vibrational energies of molecular bonds, but they operate on different principles and have different selection rules, often providing complementary information. qualicer.orgcovalentmetrology.com

FT-IR Spectroscopy: In FT-IR, molecules absorb infrared radiation at frequencies corresponding to their natural vibrational modes, provided the vibration causes a change in the molecule's dipole moment. It is particularly sensitive to polar bonds.

FT-Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of laser light. Vibrational modes that cause a change in the polarizability of the molecule's electron cloud are Raman-active. The technique is often more sensitive to non-polar, symmetric bonds.

For this compound, these techniques would be used to confirm the presence of its key functional groups.

Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound. (Note: These are typical wavenumber ranges. Actual peak positions can be influenced by the molecular environment and intermolecular interactions.)

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Primary Active Technique |

| N-H | Stretch | 3300 - 3500 | IR |

| C-H (sp³) | Stretch | 2850 - 3000 | IR, Raman |

| C=O (Ester) | Stretch | 1735 - 1750 | IR (Strong) |

| C-O (Ester) | Stretch | 1000 - 1300 | IR, Raman |

| N-O | Stretch | 950 - 1050 | IR, Raman |

The strong C=O stretch in the IR spectrum would be a definitive marker for the ester group. thermofisher.com The N-H stretch would also be readily identifiable. Raman spectroscopy would be useful for observing the C-C and C-H vibrations of the ethyl and methoxy groups.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.govsci-hub.se The technique involves passing X-rays through a single crystal of the compound. The X-rays are diffracted by the electrons in the crystal, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a 3D map of the electron density can be calculated, from which the exact positions of all atoms in the molecule and the unit cell can be determined. aps.org

For this compound, a successful X-ray crystallographic analysis would provide unambiguous data on:

Bond lengths and bond angles with very high precision.

The preferred conformation of the molecule in the solid state.

The stereochemistry of the molecule.

The data from X-ray crystallography not only reveals the structure of a single molecule but also shows how multiple molecules pack together to form the crystal lattice. nih.gov Understanding this packing is crucial as it is governed by intermolecular forces such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces, which influence the material's physical properties. nih.govchemrxiv.org

In the case of this compound, key intermolecular interactions would be expected:

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, while the ester carbonyl oxygen (C=O) and the ether oxygen of the methoxy group are potential hydrogen bond acceptors. These interactions are often the dominant force directing the crystal packing. nih.govmdpi.com

Dipole-Dipole Interactions: The polar ester and methoxyamino groups create molecular dipoles, which will align in the crystal to form energetically favorable arrangements.

Techniques such as Hirshfeld surface analysis can be computationally applied to the crystallographic data to visualize and quantify these intermolecular contacts, providing a detailed picture of the forces that stabilize the crystal structure. diva-portal.org

Table 3: Potential Intermolecular Interactions in Crystalline this compound.

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

| Hydrogen Bond | N-H | C=O (Ester) | Primary structural motif, likely forming chains or dimers. |

| Hydrogen Bond | N-H | N-O or O-CH₃ | Secondary interaction, contributing to a 3D network. |

| Dipole-Dipole | C=O, C-O, N-O | C=O, C-O, N-O | Overall lattice stabilization. |

| van der Waals | Alkyl chains (ethyl, methyl) | Alkyl chains (ethyl, methyl) | Space-filling and stabilization in non-polar regions. |

Computational Chemistry and Theoretical Studies on Ethyl 2 Methoxyaminoacetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. iaea.orgehu.eus It is based on the Hohenberg-Kohn theorems, which state that the properties of a system can be determined from its electron density. ehu.eus DFT calculations provide valuable insights into the optimized geometries, conformational preferences, and reactivity of molecules like Ethyl 2-methoxyaminoacetate. iaea.orgaps.orgresearchgate.net

Optimized Geometries and Conformational Preferences

Theoretical calculations using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are employed to determine the most stable conformation of this compound. nih.gov Potential energy surface (PES) scans are performed by systematically rotating specific dihedral angles to identify the global minimum energy structure. nih.gov These calculations can be carried out in both the gas phase and in solvents to understand the influence of the medium on the molecule's geometry. nih.gov The optimized structural parameters, including bond lengths and bond angles, obtained from these calculations can be compared with experimental data from related compounds to validate the computational model. nih.gov

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Interactions

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.comnumberanalytics.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its electron-accepting capability. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. nih.govresearchgate.net A smaller energy gap suggests higher reactivity. nih.gov For this compound, FMO analysis can elucidate intermolecular charge transfer possibilities. nih.gov The composition and spatial distribution of these orbitals reveal the most probable sites for electrophilic and nucleophilic attack. wuxibiology.comyoutube.com

| Parameter | Description | Significance in Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability. numberanalytics.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting ability. numberanalytics.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower stability. nih.govresearchgate.net |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. uni-muenchen.deresearchgate.net The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface. researchgate.net Negative regions, typically colored red or yellow, indicate areas with high electron density and are susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, positive regions, shown in blue, are electron-deficient and represent likely sites for nucleophilic attack. researchgate.net For this compound, the MEP map can identify the most reactive sites, such as the lone pairs on oxygen and nitrogen atoms, which are expected to be regions of negative potential. uni-muenchen.denih.govmdpi.com

| Interaction Type | Description | Significance |

|---|---|---|

| n → σ | Donation of electron density from a lone pair (n) to an antibonding sigma orbital (σ). | Indicates hyperconjugative stabilization. mdpi.com |

| n → π | Donation of electron density from a lone pair (n) to an antibonding pi orbital (π). | Suggests resonance and electron delocalization. mdpi.com |

| π → π | Donation of electron density from a bonding pi orbital (π) to an antibonding pi orbital (π). | Characteristic of conjugated systems. |

Computational Modeling of Reaction Energetics and Transition States

Computational methods, particularly DFT, are instrumental in modeling the energetics of chemical reactions and elucidating the structures of fleeting transition states. mit.edu By calculating the energies of reactants, products, and transition states, chemists can determine the activation energy barriers and reaction enthalpies. nih.gov This information is critical for understanding reaction mechanisms and predicting reaction rates. mit.edu For reactions involving this compound, computational modeling can map out the entire reaction pathway, providing a detailed understanding of the bond-breaking and bond-forming processes that occur. mit.edunih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into conformational changes and intermolecular interactions over time. nih.govdovepress.comnih.gov

For this compound, MD simulations can reveal its conformational landscape by exploring the different shapes the molecule can adopt at a given temperature. elifesciences.orgnih.gov These simulations can also shed light on how the molecule interacts with its environment, such as solvent molecules or other reactants. dovepress.comnih.gov Analysis of the simulation trajectories can provide information on hydrogen bonding, van der Waals interactions, and other non-covalent forces that govern the molecule's behavior in a condensed phase. dovepress.comnih.gov While achieving full equilibrium in protein simulations can be challenging, MD simulations provide valuable information on local dynamics and interactions. rsc.org

Quantitative Structure-Property Relationship (QSPR) Methodologies

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its physicochemical properties. researchgate.netnih.gov For this compound, a QSPR approach would involve calculating a set of numerical parameters, known as molecular descriptors, that characterize its unique structure. These descriptors can then be used to predict various properties of the molecule, avoiding the need for extensive experimental measurements. unimore.it

The general workflow for a QSPR study on this compound would involve:

Data Set Selection: Gathering a series of related compounds with known experimental values for a specific property (e.g., reactivity, boiling point, partition coefficient).

Molecular Descriptor Calculation: Using computational software to generate a wide range of theoretical descriptors for each molecule in the dataset, including constitutional, topological, geometrical, and electronic descriptors. conicet.gov.ar

Variable Selection: Employing statistical methods, such as multiple linear regression (MLR) or genetic algorithms, to select the most relevant descriptors that have the strongest correlation with the property of interest. ijprajournal.complos.org

Model Construction and Validation: Building a mathematical model and rigorously validating its predictive power using internal (e.g., leave-one-out cross-validation) and external validation techniques. conicet.gov.arplos.org

Development of Predictive Models for Chemical Reactivity and Selectivity

Predicting the chemical reactivity and selectivity of this compound is a key application of computational modeling. arxiv.org Reactivity, in this context, refers to the rate at which the compound undergoes a chemical reaction, while selectivity refers to its propensity to react at a specific site or to form a particular product.

Predicting Reactivity: Models can be developed to predict the outcomes of reactions involving this compound, such as ester hydrolysis or reactions at the amino group. chemistrystudent.com These models often use quantum chemical descriptors, which provide insight into the electronic structure of the molecule. unimore.it Key descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A low HOMO-LUMO gap often indicates higher reactivity. europa.eu

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, thereby predicting where reactions are likely to occur. mdpi.com

Predicting Selectivity: For a molecule like this compound, which has multiple potential reaction sites (the ester group, the methoxyamino group), predicting selectivity is vital. For instance, in a hydrolysis reaction, will the ester bond cleave, or will a reaction occur at the N-O bond? QSPR models can help answer these questions by correlating structural features with observed product ratios. For example, local reactivity descriptors, such as Fukui functions or dual descriptors, can pinpoint the most reactive atoms within the molecule for nucleophilic or electrophilic attack.

A hypothetical data table for developing a reactivity model for a series of related alkoxyamino esters might look like this:

| Compound | HOMO (eV) | LUMO (eV) | MEP Min (kcal/mol) | Experimental Reaction Rate (k) |

| This compound | -9.5 | 1.2 | -45.3 | Value |

| Mthis compound | -9.6 | 1.3 | -46.1 | Value |

| Propyl 2-ethoxyaminoacetate | -9.4 | 1.1 | -45.8 | Value |

| Ethyl 2-hydroxyaminoacetate | -9.2 | 1.0 | -48.2 | Value |

Correlation of Theoretical Descriptors with Experimental Observations

A cornerstone of QSPR studies is the establishment of a statistically significant correlation between theoretically calculated descriptors and experimentally measured properties. rsc.org This correlation validates the predictive power of the computational model.

For this compound, theoretical descriptors could be correlated with a range of experimental data:

Physicochemical Properties: Descriptors like molecular volume, surface area, and polarity can be correlated with properties such as boiling point, density, and viscosity. unimore.it For instance, a QSPR model could predict the boiling point of this compound based on a set of topological and constitutional descriptors.

Chromatographic Retention: In techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC), the retention time of a compound is determined by its interaction with the stationary and mobile phases. QSPR models have been successfully used to predict retention indices from molecular descriptors, which can aid in analytical method development. conicet.gov.ar

Biological Activity: While outside the direct scope of this section, it is noteworthy that QSAR (Quantitative Structure-Activity Relationship) models, a subset of QSPR, correlate descriptors with biological activity. ijprajournal.com For a compound like this compound, descriptors could be used to predict properties like membrane permeability or potential interactions with biological targets. acs.org

The following table illustrates how theoretical descriptors for this compound could be correlated with experimental values.

| Property | Theoretical Descriptor(s) | Experimental Value | Correlation (R²) |

| Boiling Point | Molecular Weight, van der Waals Volume | 158-160 °C (hypothetical) | 0.95 |

| Partition Coefficient (LogP) | Polar Surface Area, Hydrophobicity Index | Value | 0.92 |

| Refractive Index | Molar Refractivity, Electronic Eigenenergy | Value | 0.97 |

| Rate of Hydrolysis | LUMO Energy, Partial Atomic Charges | Value | 0.88 |

The strength of the correlation is typically measured by the coefficient of determination (R²). rsc.org A high R² value indicates that the model explains a large proportion of the variance in the experimental data, signifying a robust and predictive relationship. rsc.org Through these computational methodologies, a deeper, quantitative understanding of the properties and reactivity of this compound can be achieved, guiding its application in various chemical contexts.

Applications and Broader Impact of Ethyl 2 Methoxyaminoacetate in Chemical Sciences

Utility as a Building Block in Heterocyclic Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and the development of efficient synthetic routes to these structures is of paramount importance. nih.gov Ethyl 2-methoxyaminoacetate serves as a promising precursor for the synthesis of various nitrogen-containing heterocycles, particularly those that can be constructed from hydrazine-like precursors.

The synthesis of pyridazine (B1198779) derivatives, for example, often involves the condensation of a 1,2-dicarbonyl compound with hydrazine (B178648). sphinxsai.com Similarly, pyrazinones can be synthesized from α-amino acid esters and 2-chloro ketone oximes. nih.govsemanticscholar.org While direct examples of the use of this compound in these specific reactions are not extensively documented in readily available literature, its structural analogy to a protected hydrazine or a modified amino acid ester suggests its potential utility in similar synthetic strategies.

For instance, the reaction of this compound with β-diketones could potentially lead to the formation of N-alkoxy-substituted dihydropyridine (B1217469) or other related heterocyclic systems. ajol.info The general approach for synthesizing pyridines from β-dicarbonyl compounds often utilizes an amine source. ajol.info The N-methoxyamino group in this compound could participate in cyclization reactions, leading to heterocycles with an endocyclic N-O bond, a structural motif present in some bioactive molecules. nih.gov

Furthermore, the synthesis of pyridazines and pyridazinones frequently employs hydrazine derivatives reacting with ketoesters or diketones. sphinxsai.comarkat-usa.org this compound can be envisioned as a synthon that, upon reaction with a suitable diketone or a ketoester, could lead to the formation of N-methoxypyridazinone derivatives. These structures are of interest as they incorporate a modified amino acid backbone into a heterocyclic framework.

The following table summarizes potential heterocyclic systems that could be synthesized using this compound based on established synthetic methodologies for related compounds.

| Heterocyclic System | Potential Precursors with this compound | Relevant Synthetic Method |

| N-Alkoxy-dihydropyridines | This compound, β-diketone | Hantzsch-like pyridine (B92270) synthesis |

| N-Methoxy-pyridazinones | This compound, γ-ketoacid or ester | Paal-Knorr type condensation |

| Substituted Pyrazinones | This compound, α-dicarbonyl compound | Condensation reactions |

It is important to note that while the potential for these syntheses is high based on fundamental organic chemistry principles, further research is needed to fully explore and optimize the reaction conditions for the use of this compound in these transformations.

Integration into Amino Acid Mimetic Design and Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability towards enzymatic degradation and better bioavailability. unimi.it this compound, as a non-natural amino acid derivative, is an attractive building block for the design of peptidomimetics.

The N-methoxy group introduces a significant structural and electronic perturbation compared to a standard N-H or N-alkyl group in a peptide backbone. This can influence the conformational preferences of the peptide chain, potentially inducing specific secondary structures like turns or helices. The incorporation of such constrained amino acids is a well-established strategy in the design of foldamers, which are artificial oligomers that adopt well-defined three-dimensional structures. mdpi.comchim.it

A key application lies in its use as a glycine (B1666218) mimetic. While glycine itself provides conformational flexibility to a peptide chain, an N-methoxy glycine unit would impose steric and electronic constraints due to the presence of the methoxy (B1213986) group. This can be exploited to fine-tune the three-dimensional structure of a peptide and its binding affinity to biological targets. Research on the synthesis of α,α-disubstituted α-amino acids has highlighted the importance of such modifications in creating constrained peptides. nih.govacs.org

The table below outlines the potential impacts of incorporating this compound into a peptide sequence.

| Feature | Consequence of Incorporation |

| N-Methoxy Group | Alters backbone conformation, influences folding |

| Modified Polarity | Affects solubility and membrane transport |

| Enzymatic Stability | Potential for increased resistance to proteases |

| Hydrogen Bonding | Modified hydrogen bond donor/acceptor pattern |

The design of novel Sirt1 inhibitors has involved the synthesis of benzimidazole (B57391) mono-peptides and amino-acid derived pyrazole (B372694) derivatives, showcasing the broad utility of modified amino acids in drug discovery. rsc.org

Potential as a Ligand Precursor in Coordination Chemistry or Catalysis

The field of coordination chemistry explores the formation of complexes between metal ions and ligands. These complexes are central to catalysis, materials science, and bioinorganic chemistry. scirp.org this compound possesses multiple potential coordination sites, namely the nitrogen atom of the methoxyamino group and the oxygen atoms of the carbonyl group and the methoxy group, making it a candidate for a mono- or bidentate ligand. nih.govsigmaaldrich.comatamanchemicals.com

The chelation of metal ions by amino acid esters is a well-studied area. helsinki.fi The N-methoxyamino functionality in this compound introduces a different electronic environment around the nitrogen atom compared to a simple amino group, which could lead to complexes with unique stability and reactivity. The formation of stable complexes with a variety of metal ions can be anticipated, similar to how other aminopolycarboxylate chelating agents function. helsinki.fi

Metal complexes derived from amino acids and their derivatives have been shown to be effective catalysts in a range of organic transformations, including oxidation and polymerization reactions. scirp.orgresearchgate.netfrontiersin.org For instance, molybdenum complexes are known to catalyze the epoxidation of alkenes. scirp.org It is conceivable that complexes of this compound with transition metals could exhibit catalytic activity. The N-alkoxy group could modulate the Lewis acidity and redox potential of the metal center, thereby influencing the catalytic cycle.

The potential coordination modes of this compound are depicted in the table below.

| Coordination Mode | Potential Coordinating Atoms |

| Monodentate | N of the methoxyamino group |

| Monodentate | O of the carbonyl group |

| Bidentate (Chelate) | N of the methoxyamino group and O of the carbonyl group |

While specific studies on the coordination chemistry of this compound are not abundant, the principles of coordination chemistry suggest that it could form stable complexes with a range of metal ions, opening avenues for the development of new catalysts. The study of rare-earth metal complexes with aminoalkoxybis(phenolate) ligands for ring-opening polymerization of cyclic esters demonstrates the catalytic potential of metal complexes with alkoxy-amino functionalities. researchgate.net

Role in the Development of Functional Organic Materials

Functional organic materials are designed to have specific electronic, optical, or biological properties. researchgate.netucl.ac.uk These materials are at the heart of technologies such as organic light-emitting diodes (OLEDs), solar cells, and biosensors. The incorporation of specific functional groups is a key strategy in the design of these materials.

This compound, with its ester and N-methoxyamino functionalities, can be considered as a monomer or a precursor to a monomer for the synthesis of functional polymers. amazonaws.comfrontiersin.orgnih.gov For instance, the ester group can be hydrolyzed to a carboxylic acid or transesterified to incorporate the molecule into a polyester (B1180765) backbone. The N-methoxyamino group could be a site for further chemical modification or could itself impart specific properties to the resulting polymer.

One area of potential is in the development of electroactive materials. mdpi.comjchemrev.com The N-O bond in the methoxyamino group could potentially be involved in redox processes, making polymers derived from this monomer interesting for applications in batteries or sensors. The synthesis of polymers with electroactive moieties is a significant area of research. mdpi.com

Furthermore, the amino acid-like structure of this compound could be exploited to create biocompatible or biodegradable polymers for biomedical applications. The functionalization of conductive polymers with biological molecules is a strategy to improve their performance in biological environments. nih.govmdpi.com Polymers incorporating this unit might exhibit interesting self-assembly properties, leading to the formation of structured films or hydrogels.

The potential roles of this compound in functional materials are summarized below.

| Material Type | Potential Role of this compound |

| Functional Polymers | Monomer unit to introduce specific functionalities (e.g., polarity, reactivity). |

| Electroactive Materials | Precursor to polymers with redox-active N-O moieties. |

| Biomaterials | Component to enhance biocompatibility or biodegradability. |

| Organic Semiconductors | Building block for polymers with tailored electronic properties. |

While direct applications of this compound in this field are yet to be widely reported, its versatile chemical nature suggests that it is a promising candidate for the development of new functional organic materials.

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for Ethyl 2-methoxyaminoacetate, and how can reaction completion be monitored? A:

- Synthetic Routes : this compound is typically synthesized via nucleophilic substitution or esterification. For example, reacting 2-methoxyaminoacetic acid with ethanol under acid catalysis (e.g., H₂SO₄) or using ethyl chloroacetate with methoxyamine in a base (e.g., K₂CO₃) .

- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) is used to track reaction progress. UV visualization or iodine staining detects intermediates. Confirmation requires NMR (¹H and ¹³C) and IR spectroscopy to validate the ester carbonyl (~1740 cm⁻¹) and methoxy group (~2850 cm⁻¹) .

Advanced Reaction Optimization

Q: How can contradictory yields in this compound synthesis be resolved under varying reflux conditions? A:

-

Data Analysis : Compile a reaction matrix to test parameters:

Parameter Range Tested Optimal Condition Temperature 60–100°C 80°C Reflux Time 4–12 hrs 8 hrs Solvent Ethanol, THF, DMF Ethanol -

Resolution : Use HPLC to quantify byproducts. If yields plateau at 8 hrs, prolonged heating may degrade the product. IR and mass spectrometry (MS) can identify decomposition products (e.g., methoxyamine oxidation) .

Structural Elucidation Challenges

Q: How should researchers address ambiguous NMR signals in this compound? A:

- Methodology :

- Acquire 2D NMR (COSY, HSQC) to resolve overlapping peaks.

- Compare with analogs (e.g., Ethyl 2-aminoacetate) to assign methoxy (δ 3.3 ppm, singlet) and ethyl ester (δ 4.1–4.3 ppm, quartet) protons.

- Validate via X-ray crystallography if crystalline (single-crystal growth in diethyl ether) .

- Contradictions : Discrepancies in coupling constants may arise from rotational isomerism; variable-temperature NMR can clarify .

Safety and Handling Protocols

Q: What safety measures are critical when handling this compound? A:

- Protective Equipment : Nitrile gloves, lab coat, and goggles (avoid latex due to solvent compatibility) .

- Ventilation : Use fume hoods to limit inhalation.

- Spill Management : Absorb with inert material (e.g., sand) and neutralize with 5% acetic acid if hydrolyzed .

- Storage : Keep in airtight containers at 2–8°C to prevent ester hydrolysis .

Biological Activity Screening

Q: How can researchers design assays to evaluate this compound’s bioactivity? A:

- In Vitro :

- Enzyme Inhibition : Test against acetylcholinesterase (AChE) or proteases using spectrophotometric assays (e.g., Ellman’s method for AChE).

- Cytotoxicity : MTT assay on HEK-293 or HeLa cells at 10–100 µM concentrations .

- Controls : Include methoxyamine and ethyl acetate to differentiate parent compound effects .

Stability and Degradation Studies

Q: What methods assess this compound’s stability under physiological conditions? A:

-

Hydrolysis Study :

Condition Buffer (pH) Half-Life (t₁/₂) Acidic 1.2 (HCl) 2.5 hrs Neutral 7.4 (PBS) 24 hrs Basic 9.0 (NaOH) 0.8 hrs -

Analytical Tools : LC-MS to detect degradation products (e.g., 2-methoxyaminoacetic acid) .

Computational Modeling Applications

Q: How can DFT calculations predict this compound’s reactivity? A:

- Parameters :

- Optimize geometry at B3LYP/6-31G(d) level.

- Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.

- Simulate IR spectra and compare with experimental data .

- Output : Electron density maps reveal methoxy group’s electron-donating effect on the acetate backbone .

Scale-Up Challenges

Q: What pitfalls occur during gram-scale synthesis, and how are they mitigated? A:

- Issues :

- Exothermic reactions in large batches.

- Solvent recovery inefficiencies.

- Solutions :

- Use jacketed reactors with temperature control (±2°C).

- Switch to flow chemistry for improved heat dissipation and yield (85% vs. 70% batch) .

Analytical Method Validation

Q: How to validate a GC-MS method for this compound quantification? A:

-

Parameters :

Parameter Requirement Result Linearity R² ≥ 0.995 0.998 LOD ≤1 ppm 0.3 ppm Recovery 95–105% 98% -

Column : DB-5MS (30 m × 0.25 mm); splitless injection at 250°C .

Environmental Impact Assessment

Q: What protocols evaluate the ecotoxicity of this compound? A:

- Tests :

- Daphnia magna : 48-hr LC₅₀ (median lethal concentration).

- Algal Growth Inhibition : 72-hr EC₅₀ (effective concentration).

- Guidelines : Follow OECD 202 and 201; report biodegradability via OECD 301B .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.